N-Octanoyl-DL-homoserine lactone

Quorum Sensing Quorum Quenching Enzymology

This racemic C8-HSL is critical for reproducible quorum sensing studies. Its distinct 4.6x higher lactonase activity vs. L-isomer and chain-length-specific effects make it non-interchangeable. Ideal for screening QQ enzymes, biofilm assays, and rhizosphere signaling research requiring validated, high-purity ≥97% material.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
CAS No. 106983-30-6
Cat. No. B010158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octanoyl-DL-homoserine lactone
CAS106983-30-6
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)
InChIKeyJKEJEOJPJVRHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octanoyl-DL-homoserine lactone (CAS 106983-30-6): Structure, Identity, and Core Properties for Quorum Sensing Research


N-Octanoyl-DL-homoserine lactone (C8-HSL, CAS 106983-30-6) is a racemic mixture of the D- and L-stereoisomers of N-octanoyl-homoserine lactone, a key member of the N-acyl homoserine lactone (AHL) family of quorum sensing (QS) signaling molecules [1]. With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol [1], it is characterized by an 8-carbon acyl chain (C8) attached to a homoserine lactone ring . This compound is utilized in research to study bacterial cell-to-cell communication, biofilm formation, and virulence factor regulation in Gram-negative bacteria .

Why N-Octanoyl-DL-homoserine lactone Cannot Be Substituted with Other AHLs or Stereoisomers in Scientific Workflows


Substituting N-Octanoyl-DL-homoserine lactone (CAS 106983-30-6) with other N-acyl homoserine lactones (AHLs) or even its L-stereoisomer alone can lead to significantly different and non-interchangeable experimental outcomes. AHLs exhibit chain-length-specific biological effects; for example, C8-HSL and C6-HSL are produced by distinct bacterial species and regulate different gene networks [1]. Furthermore, the racemic DL-mixture (106983-30-6) demonstrates differential enzymatic conversion kinetics compared to the pure L-isomer (147852-84-4), with a relative lactonase activity of 457% for the DL-form versus the L-form [2]. The presence of the D-isomer in the DL-mixture influences plant uptake and chiral discrimination [3]. Therefore, the choice of this specific racemic AHL is a critical experimental variable that cannot be overlooked, as it directly impacts the validity and reproducibility of quorum sensing, biofilm, and enzymatic studies.

Quantitative Differentiation of N-Octanoyl-DL-homoserine lactone (106983-30-6) Against Key Analogs


Racemic DL-Mixture Exhibits 4.6-Fold Higher Lactonase Activity Than L-Isomer

N-Octanoyl-DL-homoserine lactone (racemic mixture, CAS 106983-30-6) demonstrates a 4.6-fold higher relative activity with the quorum-quenching lactonase (EC 3.1.1.81) compared to its pure L-stereoisomer (N-Octanoyl-L-homoserine lactone, CAS 147852-84-4) [1]. This indicates that the DL-form is a far more efficient substrate for this enzyme class, a critical factor in designing and interpreting quorum quenching experiments.

Quorum Sensing Quorum Quenching Enzymology

DL-Mixture Enables Rapid 99% Conversion in 20 Minutes vs. 8 Hours for Wild-Type Enzyme

An engineered lactonase (M3) achieved 99% conversion of a 10-μM solution of N-Octanoyl-DL-homoserine lactone (C8-HSL) to its ring-opened form, N-octanoyl-DL-homoserine (C8-Hse), within 20 minutes [1]. In stark contrast, the wild-type enzyme Est816 required 8 hours to accomplish the same conversion under identical conditions [1]. This 24-fold reduction in reaction time highlights the utility of the DL-mixture as a challenging benchmark substrate for enzyme engineering efforts.

Quorum Quenching Biocatalysis Enzyme Engineering

C8-HSL at 0.2 mM Significantly Enhances Salmonella Biofilm Formation

In a study on Salmonella enterica serovars, the addition of C8-HSL significantly enhanced biofilm formation [1]. The study identified 0.2 mM as the most effective concentration for this enhancement [1]. While the study does not directly compare to other AHLs, it establishes a quantitative, application-specific dose-response for C8-HSL's role as a biofilm promoter, a function that is not uniform across all AHL chain lengths and provides a validated concentration for experimental use.

Biofilm Food Safety Pathogenesis

C8-HSL is a Stable Benchmark for Quorum Sensing Inhibition Assays

The stability of C8-HSL in the context of quorum sensing inhibition (QSI) assays is highlighted by its use as a reference substrate. Penicillin G acylase (PGA) at 2.4 mg/mL degraded C8-HSL by 50.05%, whereas the phytochemical chlorogenic acid (CGA) at 2.0 mg/mL degraded only 15.08% of the same C8-HSL [1]. This demonstrates that C8-HSL serves as a stable, quantifiable baseline against which the potency of various QSIs can be reliably measured and compared.

Quorum Sensing Inhibition Assay Development Antibiofilm

C8-HSL Modulates Detoxification Enzyme Activity in Barley, Distinct from C6-HSL and C10-HSL

In a comparative study on barley (Hordeum vulgare), treatment with C8-HSL (N-octanoyl-homoserine lactone) triggered tissue- and compound-specific changes in detoxification enzyme activity, differentiating its effect from that of C6-HSL and C10-HSL [1]. While C6-HSL treatment decreased superoxide dismutase (SOD) activity in roots to 23% of control levels, and C10-HSL increased dehydroascorbate reductase (DHAR) activity in shoots by up to 384%, C8-HSL elicited its own distinct pattern of responses, demonstrating chain-length-specific effects on plant physiology [1].

Plant-Microbe Interactions Agriculture Detoxification

High Purity (≥97% HPLC) Ensures Reliable and Reproducible Research Outcomes

N-Octanoyl-DL-homoserine lactone (CAS 106983-30-6) is commercially available with a specified minimum purity of ≥97.0% as determined by HPLC . This high purity is critical for minimizing batch-to-batch variability and ensuring that experimental effects are attributable to the compound itself rather than impurities.

Analytical Chemistry Quality Control Procurement

Optimal Use Cases for Procuring N-Octanoyl-DL-homoserine lactone (106983-30-6)


Quorum Quenching Enzyme Discovery and Engineering

The racemic DL-mixture (106983-30-6) serves as an ideal, challenging substrate for the discovery and characterization of novel quorum quenching (QQ) enzymes. Its 4.6-fold higher relative activity with lactonases compared to the L-isomer [1] and its ability to benchmark engineered enzymes that achieve a 99% conversion in just 20 minutes versus 8 hours for wild-type counterparts [2] make it an essential tool. Researchers screening for potent QQ enzymes or optimizing biocatalysts for industrial biofilm control will find this compound indispensable for generating robust and comparative kinetic data.

Pathogenic Biofilm Formation and Inhibition Studies

This compound is a critical reagent for studying biofilm formation in Gram-negative pathogens. It is validated to significantly enhance biofilm development in Salmonella enterica at a defined concentration of 0.2 mM [3]. Furthermore, its stability and well-characterized degradation profile by various inhibitors (e.g., 50.05% by PGA vs. 15.08% by CGA [4]) make it a reliable and reproducible standard for screening and comparing the efficacy of novel anti-biofilm and quorum sensing inhibitor (QSI) compounds.

Plant-Microbe Signaling and Agricultural Research

For investigations into cross-kingdom signaling in the rhizosphere, C8-HSL (106983-30-6) is essential for eliciting specific, non-interchangeable physiological responses in plants. Studies have shown that C8-HSL modulates detoxification enzyme activity in crops like barley in a pattern distinct from other AHLs (C6-HSL and C10-HSL) [5]. Researchers studying how plants perceive and respond to bacterial populations must use this specific AHL to accurately replicate natural signaling events and avoid confounding results from other chain-length analogs.

Development of Novel Quorum Sensing Inhibitors and Anti-Virulence Strategies

The compound's stability and well-documented role as a native QS signal make it a preferred template for the rational design and screening of synthetic QS inhibitors (QSIs). Its use as a benchmark substrate in studies where its degradation by various agents is quantified [4] allows for a standardized, cross-comparable evaluation of new anti-virulence compounds. Procurement of this high-purity (≥97%) C8-HSL ensures that medicinal chemistry and drug discovery programs are built upon a solid and reproducible foundation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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